N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide
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Overview
Description
N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide is a complex organic compound that features a piperazine ring, a pyridine ring, and a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Mechanism of Action
Target of Action
The compound “N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide” is a type of sulfonamide, which are known to inhibit the activity of carbonic anhydrase, an enzyme involved in the rapid interconversion of carbon dioxide and water into bicarbonate and protons .
Mode of Action
Sulfonamides like “this compound” typically work by inhibiting the enzyme’s active site, preventing the normal substrate from binding and thus blocking the enzyme’s function .
Biochemical Pathways
By inhibiting carbonic anhydrase, sulfonamides can disrupt various biochemical pathways, particularly those involving the regulation of pH and the transport of carbon dioxide .
Result of Action
The inhibition of carbonic anhydrase by sulfonamides can lead to a decrease in the concentration of bicarbonate in the body, potentially affecting processes such as respiration and the maintenance of acid-base balance .
Action Environment
The action, efficacy, and stability of “this compound” could potentially be influenced by various environmental factors, such as pH and temperature, although specific details would depend on the compound’s chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a palladium-catalyzed reaction, where N-(2-pyridyl)sulfonamide derivatives react with iodoarenes.
Final Assembly: The final step involves coupling the piperazine and pyridine rings with a sulfonyl group and an ethanamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of palladium catalysts and sulfonium salts is common in these processes .
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated reagents and bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide is unique due to its specific combination of a piperazine ring, a pyridine ring, and a sulfonyl group, which confer distinct pharmacological properties compared to its analogs .
Properties
IUPAC Name |
N-[4-(4-pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-14(22)19-15-5-7-16(8-6-15)25(23,24)21-12-10-20(11-13-21)17-4-2-3-9-18-17/h2-9H,10-13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKOGXKIENOVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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